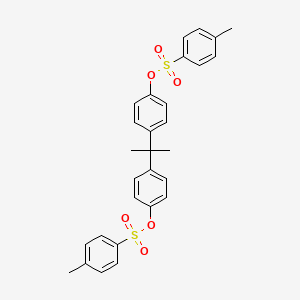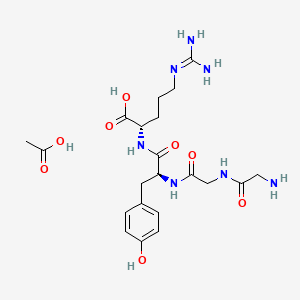
Papain Inhibitor acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papain Inhibitor acetate is a compound designed to inhibit the activity of papain, a proteolytic enzyme derived from the papaya plant. Papain is known for its ability to break down proteins into smaller peptides and amino acids, making it useful in various industrial and medical applications. in certain contexts, it is necessary to inhibit papain’s activity to prevent unwanted proteolysis. This compound serves this purpose by binding to the active site of papain, thereby blocking its enzymatic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Papain Inhibitor acetate typically involves the reaction of specific functional groups with papain to form a stable complex. One common method involves the use of cysteine protease inhibitors that react with the thiol group in the active site of papain. The reaction conditions often include a controlled pH environment and the presence of reducing agents to maintain the thiol group in its reactive form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactorsThis method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Papain Inhibitor acetate primarily undergoes substitution reactions where it reacts with the thiol group in the active site of papain. This reaction forms a covalent bond, effectively inhibiting the enzyme’s activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cysteine, EDTA, and various reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the enzyme and the inhibitor .
Major Products Formed
The major product formed from the reaction of this compound with papain is a stable enzyme-inhibitor complex. This complex effectively prevents the proteolytic activity of papain, making it useful in various applications where inhibition of proteolysis is desired .
Aplicaciones Científicas De Investigación
Papain Inhibitor acetate has a wide range of applications in scientific research:
Mecanismo De Acción
Papain Inhibitor acetate exerts its effects by binding to the active site of papain, specifically targeting the cysteine residue in the enzyme’s catalytic triad. This binding forms a covalent bond, effectively blocking the enzyme’s ability to cleave peptide bonds. The inhibition is highly specific and prevents the enzyme from degrading proteins, thereby preserving the integrity of the substrate proteins .
Comparación Con Compuestos Similares
Papain Inhibitor acetate can be compared with other cysteine protease inhibitors such as E-64 and leupeptin. While all these inhibitors target the active site of cysteine proteases, this compound is unique in its specificity for papain and its ability to form a stable enzyme-inhibitor complex . Other similar compounds include:
E-64: A potent inhibitor of cysteine proteases but less specific for papain.
This compound stands out due to its high specificity and stability, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C21H33N7O8 |
|---|---|
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H29N7O6.C2H4O2/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22;1-2(3)4/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23);1H3,(H,3,4)/t13-,14-;/m0./s1 |
Clave InChI |
POEYCUANPQRTKX-IODNYQNNSA-N |
SMILES isomérico |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |
SMILES canónico |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
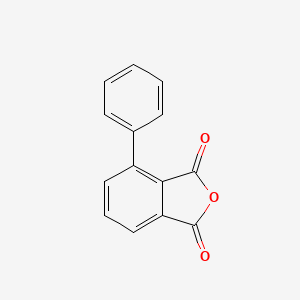
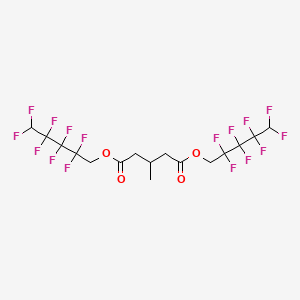

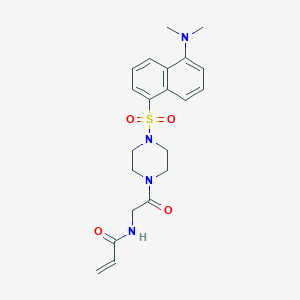
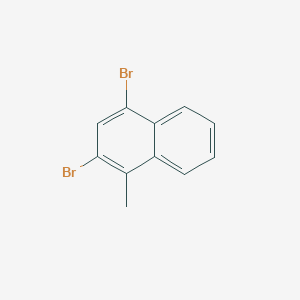
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
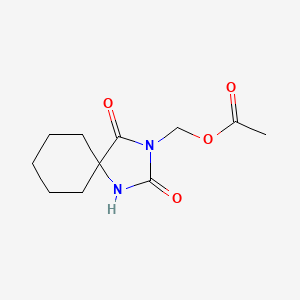
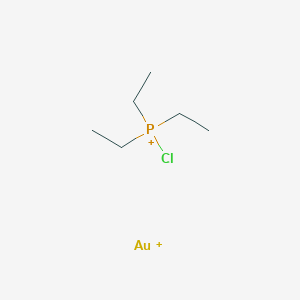

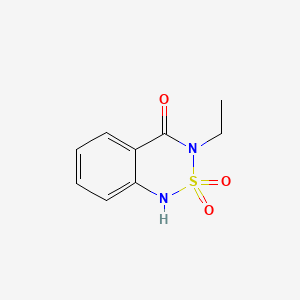
![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

